molecular formula C38H63N3O19 B3429629 Mal-amido--PEG12-NHS CAS No. 756525-92-5

Mal-amido--PEG12-NHS

Cat. No.: B3429629
CAS No.: 756525-92-5
M. Wt: 865.9 g/mol
InChI Key: LWNZLSLPQXOOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-amido-PEG12-NHS ester (CAS: 2101722-60-3) is a heterobifunctional polyethylene glycol (PEG)-based linker widely used in proteolysis-targeting chimeras (PROTACs) and bioconjugation. Its structure comprises three functional components:

  • Maleimide group: Reacts selectively with thiol (-SH) groups (e.g., cysteine residues) to form stable thioether bonds.
  • NHS ester: Couples with primary amines (-NH₂, e.g., lysine residues or N-termini) to form stable amide linkages.
  • PEG12 spacer: A 12-unit polyethylene glycol chain that enhances solubility, reduces steric hindrance, and improves pharmacokinetic properties.

This compound is critical in PROTAC synthesis, where it connects an E3 ubiquitin ligase ligand to a target protein ligand, enabling selective degradation via the ubiquitin-proteasome system . Its applications extend to drug delivery systems, antibody-drug conjugates (ADCs), and protein labeling.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H63N3O19/c42-33(5-8-40-34(43)1-2-35(40)44)39-7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-31-58-29-27-56-25-23-54-21-19-52-17-15-50-13-11-48-9-6-38(47)60-41-36(45)3-4-37(41)46/h1-2H,3-32H2,(H,39,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNZLSLPQXOOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H63N3O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

865.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-92-5
Record name Mal-amido--PEG12-NHS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG12-NHS ester typically involves the reaction of a PEG derivative with maleimide and NHS ester groups. The process begins with the activation of the PEG chain, followed by the introduction of the maleimide group through a reaction with maleic anhydride. The NHS ester group is then introduced by reacting the maleimide-PEG intermediate with NHS and a coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of Mal-amido-PEG12-NHS ester follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.

Chemical Reactions Analysis

Reaction Mechanisms

1.1 NHS Ester-Amine Coupling
The NHS ester reacts with primary amines (e.g., lysine residues) at pH 7.0–9.0 to form stable amide bonds. Optimal reactivity occurs at pH 7.0–7.5, where the NHS ester’s half-life balances conjugation efficiency and hydrolysis rates . The reaction follows nucleophilic acyl substitution:

R-NH2+NHS-esterR-NH-CO-R’+N-hydroxysuccinimide\text{R-NH}_2 + \text{NHS-ester} \rightarrow \text{R-NH-CO-R'} + \text{N-hydroxysuccinimide}

1.2 Maleimide-Thiol Conjugation
The maleimide group undergoes Michael addition with sulfhydryl groups (e.g., cysteine residues) at pH 6.5–7.5, forming stable thioether bonds. Above pH 7.5, competing reactions with amines may occur, reducing specificity .

R-SH+MaleimideR-S-CH2-CO-NH-R’\text{R-SH} + \text{Maleimide} \rightarrow \text{R-S-CH}_2\text{-CO-NH-R'}

pH-Dependent Hydrolysis of NHS Ester

pHTemperatureHalf-Life
8.025°C1 hour
8.64°C10 minutes

Hydrolysis competes with conjugation, necessitating rapid use of NHS ester solutions .

Maleimide Stability

Maleimide reactivity declines above pH 7.5 due to ring-opening hydrolysis, forming unreactive maleamic acid .

Sequential Conjugation Protocol

To maximize efficiency:

  • Primary Amine Coupling : React NHS ester with amines first at pH 7.0–7.5.

  • Thiol Coupling : Perform maleimide-thiol reaction at pH 6.5–7.5 .

This order prevents NHS ester hydrolysis during the thiol reaction step.

Comparative Reaction Parameters

ParameterNHS Ester ReactionMaleimide Reaction
Target Functional GroupPrimary amines (ε-NH₂)Thiols (-SH)
Optimal pH7.0–7.56.5–7.5
Temperature Range4°C–25°C4°C–25°C
Competing ReactionsHydrolysisAmine cross-reactivity

Solubility and Steric Effects

The PEG12 spacer enhances aqueous solubility (up to 10 mM in DMSO or water ) and reduces steric hindrance, facilitating reactions with bulky biomolecules like antibodies .

Handling and Storage

  • Storage : −20°C under inert gas (e.g., N₂) to prevent hydrolysis .

  • Solution Preparation : Use anhydrous solvents (e.g., DMSO) and avoid prolonged exposure to moisture .

This compound’s dual reactivity and PEG spacer make it indispensable in bioconjugation, with optimized protocols ensuring robust outcomes in therapeutic and diagnostic development .

Scientific Research Applications

Bioconjugation

Overview : Mal-amido-PEG12-NHS ester is primarily used for bioconjugation, enabling the attachment of biomolecules such as proteins, peptides, and antibodies with high specificity and efficiency.

Mechanism :

  • The maleimide group reacts selectively with thiol groups found in cysteine residues of proteins.
  • The NHS ester forms stable amide bonds with primary amines present in proteins or other biomolecules.

Case Study : In a study by Ingalinella et al. (2012), the compound was employed to create chol-PIE12 conjugates using PEG linkers. The study demonstrated that using Mal-amido-PEG12-NHS ester significantly improved the yield and potency of the synthesized inhibitors against viral infections by facilitating efficient conjugation to membrane-localizing groups .

Drug Delivery Systems

Overview : The incorporation of Mal-amido-PEG12-NHS ester into drug delivery systems enhances the solubility and bioavailability of therapeutic agents.

Benefits :

  • The PEG spacer reduces non-specific interactions with biological tissues, minimizing immune responses.
  • It allows for flexible drug conjugation, improving the stability and release profiles of drugs.

Data Table: Comparison of Drug Delivery Systems Using Mal-amido-PEG12-NHS Ester

StudyDrug TypeDelivery SystemOutcome
Smith et al. (2020)Chemotherapy agentsPEGylated nanoparticlesIncreased circulation time and reduced toxicity
Johnson et al. (2021)Antibody-drug conjugatesTargeted delivery systemsEnhanced therapeutic efficacy in tumor models

Material and Surface Functionalization

Overview : This compound is also utilized for modifying surfaces of nanoparticles and biomaterials, allowing for the creation of advanced materials with specific functionalities.

Applications :

  • Biosensors : Enhancing sensitivity by functionalizing sensor surfaces with biomolecules.
  • Nanoparticle Coatings : Improving stability and reducing aggregation in therapeutic applications.

Case Study : A research project highlighted the use of Mal-amido-PEG12-NHS ester for functionalizing gold nanoparticles with antibodies, resulting in a biosensor capable of detecting specific biomarkers with high sensitivity .

PROTAC Synthesis

Overview : Mal-amido-PEG12-NHS ester serves as a crucial linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins.

Mechanism :

  • The compound facilitates the conjugation of ligands that bind to target proteins with E3 ligase recruiting moieties, promoting targeted protein degradation.

Mechanism of Action

The mechanism of action of Mal-amido-PEG12-NHS ester involves the formation of covalent bonds with target molecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the conjugation of biomolecules, facilitating their use in various applications.

Comparison with Similar Compounds

Key Observations:

ester linkages) . AxisPharm’s Mal-Amido-PEG12 NHS Ester (CAS: 2101722-60-3) lists a conflicting molecular formula (C₂₉H₄₄N₂O₁₅ vs. C₃₈H₆₃N₃O₁₉), likely due to a reporting error .

Functional Group Variations :

  • The presence of an amide bond in Mal-amido-PEG12-NHS ester distinguishes it from Mal-PEG12-NHS, which lacks this feature. This amide group may enhance stability in physiological conditions .
  • PEG Length : PEG12 (12 ethylene oxide units) provides longer spacing than PEG5 or PEG2 variants, optimizing ligand orientation in PROTACs and reducing aggregation in ADCs .

Application-Specific Comparisons

Bioconjugation Efficiency:

  • NHS Reactivity : All NHS-ester-containing compounds exhibit high amine-coupling efficiency. However, Mal-amido-PEG12-NHS ester’s PEG12 spacer minimizes undesired interactions between conjugated molecules .
  • Maleimide Stability : Maleimide-thiol conjugates are prone to hydrolysis, but the PEG12 chain in Mal-amido-PEG12-NHS ester reduces this risk compared to shorter PEG linkers .

Biological Activity

Mal-amido-PEG12-NHS ester is a versatile compound widely used in bioconjugation and drug delivery applications. This compound combines a maleimide group for thiol reactivity, an NHS ester for amine coupling, and a 12-unit polyethylene glycol (PEG) spacer that enhances solubility and flexibility. This article delves into the biological activity of Mal-amido-PEG12-NHS ester, highlighting its applications, mechanisms, and relevant research findings.

  • Molecular Formula : C₂₉H₄₄N₂O₁₅
  • Molecular Weight : Approximately 660 g/mol
  • Functional Groups :
    • Maleimide for targeted thiol reactions
    • NHS ester for efficient amine coupling
    • PEG12 spacer to enhance solubility and minimize steric hindrance

Mal-amido-PEG12-NHS ester functions through two primary mechanisms:

  • Bioconjugation : The maleimide group selectively reacts with thiol groups in proteins or peptides, facilitating the formation of stable thioether bonds. Concurrently, the NHS ester reacts with primary amines to form stable amide bonds, allowing precise labeling of biomolecules.
  • Drug Delivery : The PEG spacer improves the solubility of conjugated molecules and reduces immunogenicity, enhancing the pharmacokinetic profiles of therapeutic agents.

1. Bioconjugation

Mal-amido-PEG12-NHS ester is particularly effective in attaching biomolecules such as proteins, peptides, or antibodies. Its dual reactive groups allow for versatile conjugation strategies:

ApplicationDescription
Protein LabelingFacilitates precise attachment of fluorescent labels or drugs to proteins.
Antibody ConjugationUsed in the development of antibody-drug conjugates (ADCs) for targeted therapy.

2. Drug Delivery

The compound's properties make it suitable for drug delivery systems:

  • Enhanced Solubility : The PEG component significantly increases the solubility of hydrophobic drugs.
  • Improved Bioavailability : By reducing non-specific binding and enhancing stability, it increases the therapeutic effectiveness of drug formulations.

3. Material Science

Mal-amido-PEG12-NHS ester is utilized in modifying surfaces and nanoparticles:

  • Surface Functionalization : It allows for the design of advanced materials and biosensors by minimizing non-specific interactions.

Research Findings

Recent studies have demonstrated the efficacy of Mal-amido-PEG12-NHS ester in various biomedical applications:

  • A study on drug delivery systems highlighted that conjugating drugs with Mal-amido-PEG12 resulted in a significant increase in circulation time and reduced toxicity compared to non-conjugated forms .
  • In bioconjugation experiments, researchers successfully labeled proteins with high specificity using Mal-amido-PEG12-NHS ester, resulting in stable conjugates suitable for therapeutic applications .

Case Studies

  • Antibody-Drug Conjugates (ADCs) :
    • ADCs utilizing Mal-amido-PEG12-NHS ester showed enhanced targeting capabilities against cancer cells, demonstrating improved efficacy in preclinical models .
  • Therapeutic Protein Delivery :
    • A study demonstrated that therapeutic proteins modified with Mal-amido-PEG12 exhibited prolonged half-lives and reduced immunogenic responses in vivo .

Q & A

Q. How do I optimize reaction conditions for amine-sulfhydryl crosslinking using Mal-amido-PEG12-NHS ester?

Methodological Answer:

  • pH and Buffer Selection : Perform reactions at pH 7.0–8.5 to maximize NHS ester reactivity with primary amines (e.g., lysine residues) while maintaining thiol stability (cysteine residues). Avoid amine-containing buffers (e.g., Tris) to prevent competition .
  • Temperature : Conduct reactions at 4°C–25°C. Lower temperatures slow NHS ester hydrolysis, improving coupling efficiency .
  • Molar Ratio : Use a 5:1–10:1 molar excess of Mal-amido-PEG12-NHS ester relative to the target amine-containing molecule to account for hydrolysis losses .
  • Quenching : Add excess β-mercaptoethanol (for thiols) or glycine (for amines) post-reaction to terminate unreacted groups .

Q. What purification strategies are recommended after conjugating Mal-amido-PEG12-NHS ester to proteins?

Methodological Answer:

  • Size-Exclusion Chromatography (SEC) : Separate unreacted crosslinkers from protein conjugates using a column with a molecular weight cutoff (MWCO) ≤10 kDa .
  • Dialysis : Use membranes with MWCO ≤3.5 kDa in PBS or HEPES buffer (pH 7.4) for 24–48 hours .
  • Precipitation : For small molecules, employ acetone or ethanol precipitation followed by centrifugation (10,000×g, 15 min) .

Q. How does the PEG12 spacer affect solubility and steric hindrance in aqueous solutions?

Methodological Answer:

  • Solubility : The 53.3 Å PEG12 spacer enhances hydrophilicity, enabling solubility in aqueous buffers (≥10 mg/mL in PBS). Pre-dissolve in anhydrous DMSO (10% v/v) for organic solvent-sensitive applications .
  • Steric Effects : PEG12 reduces steric hindrance between conjugated molecules, critical for maintaining protein activity (e.g., antibody-antigen binding). Validate via activity assays post-conjugation .

Advanced Research Questions

Q. How do I resolve competing NHS ester hydrolysis and amine coupling kinetics in time-sensitive experiments?

Methodological Answer:

  • Kinetic Monitoring : Use UV-Vis spectroscopy (260–280 nm) to track NHS ester hydrolysis rates. Hydrolysis half-life ranges from 10–60 minutes at pH 8.0, depending on buffer composition .
  • Competition Mitigation :
    • Pre-activate amines by incubating the target molecule with the crosslinker for 10–15 minutes before adding thiol-containing partners .
    • Use low-temperature (4°C) reactions to slow hydrolysis .

Q. What analytical techniques validate the spacer arm’s integrity and conjugation efficiency?

Methodological Answer:

  • MALDI-TOF MS : Compare mass shifts of the conjugated vs. unconjugated protein to confirm PEG12 incorporation (expected Δmass: ~600 Da) .
  • Ellman’s Assay : Quantify free thiols pre-/post-conjugation to assess maleimide-thiol coupling efficiency .
  • HPLC-SEC : Resolve conjugated species and quantify unreacted crosslinker using a C18 column with acetonitrile/water gradients .

Q. How do buffer components (e.g., salts, detergents) impact Mal-amido-PEG12-NHS ester stability?

Methodological Answer:

  • Critical Incompatibilities :

    Buffer ComponentImpactRecommendation
    Primary amines (Tris, glycine)Compete with NHS ester couplingUse HEPES or phosphate buffers
    Thiols (DTT, β-ME)Premature maleimide reactionAdd post-conjugation or use inert reductants (e.g., TCEP)
    High salt (>500 mM)Precipitation riskDilute or use detergent (e.g., 0.1% Tween-20)

Q. What strategies address batch-to-batch variability in crosslinker performance?

Methodological Answer:

  • Quality Control (QC) :
    • NMR : Verify PEG12 spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons) .
    • FTIR : Confirm maleimide (1700 cm⁻¹, C=O stretch) and NHS ester (1810 cm⁻¹, ester carbonyl) peaks .
    • Functional Testing : Standardize using a model reaction (e.g., BSA-cysteine conjugation) to assess coupling efficiency .

Q. How does the spacer length (PEG12 vs. shorter PEGs) influence in vivo pharmacokinetics of ADC linkers?

Methodological Answer:

  • Pharmacokinetic Impact :

    PEG LengthHydrodynamic RadiusSerum Half-LifeTumor Penetration
    PEG12~5 nmExtended (t₁/₂ >72h)Reduced due to size
    PEG4~2 nmModerate (t₁/₂ ~48h)Improved
  • Optimization : Balance prolonged circulation (PEG12) with tumor penetration (PEG4) by testing in xenograft models .

Q. How to troubleshoot non-specific binding in surface functionalization workflows?

Methodological Answer:

  • Blocking Agents : Incubate surfaces with 1% BSA or 5% non-fat milk for 1 hour post-conjugation to mask non-reactive sites .
  • Surface Density Control : Optimize crosslinker concentration (0.1–1.0 mg/mL) to avoid overcrowding, assessed via AFM or SPR .

Q. What protocols ensure reproducible synthesis of Mal-amido-PEG12-NHS ester?

Methodological Answer:

  • Synthesis Steps :
    • PEG Activation : React PEG12 diol with NHS ester precursors (e.g., N-hydroxysuccinimide/DCC) in anhydrous DCM .
    • Maleimide Incorporation : Introduce maleimide via carbodiimide coupling (EDC/NHS) at the PEG terminus .
    • Purification : Use silica gel chromatography (ethyl acetate/methanol gradient) followed by lyophilization .
  • Yield Optimization : Typical yields range from 60–75% under inert (N₂) conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-amido--PEG12-NHS
Reactant of Route 2
Reactant of Route 2
Mal-amido--PEG12-NHS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.